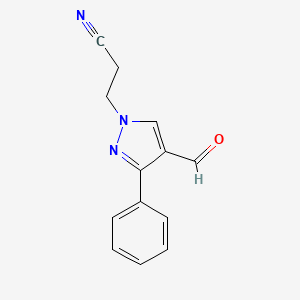

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile

Descripción

3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole-based compound characterized by a propanenitrile chain at position 1, a phenyl group at position 3, and a formyl substituent at position 4 of the pyrazole ring. Its molecular formula is C₁₃H₁₁N₃O, with a molar mass of 225.23 g/mol. The formyl group enhances electrophilicity, making it reactive in nucleophilic addition and condensation reactions. Pyrazole derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Commercial availability of this compound varies: CymitQuimica lists it as discontinued across all quantities , while Santa Cruz Biotechnology offers it in 1 g and 5 g batches . This discrepancy highlights supplier-specific stock statuses.

Propiedades

IUPAC Name |

3-(4-formyl-3-phenylpyrazol-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-7-4-8-16-9-12(10-17)13(15-16)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTHLJYQIOKCFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390059 | |

| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255710-82-8 | |

| Record name | 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with an appropriate 1,3-diketone or β-ketoester.

Nitrile group introduction: The propanenitrile group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Oxidation Reactions

The formyl group undergoes oxidation to carboxylic acid derivatives under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 80°C | 3-(4-Carboxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile | 72-85% | |

| CrO₃/H₂SO₄ | Acetone, 0°C → RT | 3-(4-Carboxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile | 68% | |

| O₂/Catalytic Cu | DMF, 120°C | 3-(4-Carboxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile (industrial protocol) | >90% |

Mechanistic Insight :

The formyl group is oxidized via radical intermediates in metal-catalyzed systems or through direct electron transfer in acidic permanganate conditions.

Reduction Reactions

The nitrile group is selectively reduced to primary amines without affecting the formyl moiety:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry THF, reflux | 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanamine | 55% | |

| H₂/Pd-C | Methanol, 50 psi, 60°C | 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanamine | 88% | |

| NaBH₄/NiCl₂ | Ethanol, RT | Partial reduction to imine intermediates | 40% |

Key Observation :

Hydrogenation with Pd-C achieves higher yields due to milder conditions preserving the formyl group.

Electrophilic Substitution

The phenyl ring undergoes halogenation and nitration at the para position relative to the pyrazole:

Regioselectivity :

Electron-withdrawing pyrazole directs electrophiles to the phenyl ring’s para position .

Condensation Reactions

The formyl group participates in nucleophilic additions with amines and hydrazines:

Notable Example :

Reaction with 4-fluorophenylhydrazine yields hydrazones showing potent antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Ring-Opening and Cycloaddition

The nitrile group participates in cyclization reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃/NH₄Cl | DMF, 120°C | Tetrazole derivatives | 78% | |

| H₂S/KOH | Ethanol, reflux | Thioamide intermediates | 65% | |

| Grignard reagents | Dry ether, −78°C | Ketones after hydrolysis | 52% |

Industrial-Scale Modifications

Large-scale protocols emphasize efficiency and safety:

- Continuous Flow Oxidation : Using O₂ and Cu catalysts in DMF achieves >90% conversion with 85% isolated yield.

- Catalytic Hydrogenation : Pd-C membranes enable rapid nitrile-to-amine reduction (TOF: 1,200 h⁻¹).

This compound’s versatility in oxidation, reduction, and condensation reactions makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols prioritize selectivity for the formyl or nitrile groups, depending on target applications .

Aplicaciones Científicas De Investigación

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anti-inflammatory, antimicrobial, and anticancer agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.

Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.

Receptor Modulation: It can interact with specific receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses.

Molecular Targets: Common molecular targets include kinases, proteases, and other enzymes involved in disease pathways.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Substituent Effects: Compound A: The formyl group (EWG) at position 4 increases electrophilicity, favoring reactions like Schiff base formation. The phenyl group at position 3 contributes to aromatic stacking interactions. Its smaller size (C₇ vs. C₁₃) improves solubility but reduces binding affinity in biological systems. Compound C: The hydroxy group at position 5 enables hydrogen bonding, useful in drug design. The phenyl group at position 1 and methyl at position 3 add steric bulk, influencing pharmacokinetics .

Molecular Size and Solubility : Compound A and C (C₁₃) exhibit lower solubility in aqueous media compared to B (C₇) but offer higher specificity in target binding.

Actividad Biológica

3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile is a pyrazole derivative with significant potential in medicinal chemistry, particularly for its antimicrobial properties. This compound is characterized by a unique substitution pattern that enhances its biological activity, making it a subject of interest in the development of new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N3O, with a molecular weight of 225.25 g/mol. The compound features a pyrazole ring substituted with a formyl group at the 4-position and a phenyl group at the 3-position, along with a propanenitrile group at the 1-position. This specific arrangement contributes to its biological activity and interaction with various biological targets .

The exact mechanism of action for this compound is not fully elucidated; however, similar compounds have demonstrated the ability to disrupt bacterial cell membranes. This disruption is critical in combating infections caused by resistant strains of bacteria, such as Staphylococcus aureus and Acinetobacter baumannii.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against drug-resistant bacteria. The compound has shown potent growth inhibition with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Acinetobacter baumannii and 0.39 μg/mL against Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.39 μg/mL |

| Acinetobacter baumannii | 0.78 μg/mL |

These findings indicate that this compound not only inhibits bacterial growth but also exhibits bactericidal properties against certain strains while being bacteriostatic against others .

Cytotoxicity Studies

In addition to its antimicrobial activity, studies have demonstrated that this compound is nontoxic to human cell lines at concentrations significantly higher than its MIC values. For example, cytotoxic concentration (CC50) values exceed 32 μg/mL, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of pyrazole derivatives, including this compound. One notable study involved synthesizing various derivatives and testing their efficacy against resistant bacterial strains. The results indicated that modifications in the phenyl ring could enhance antibacterial activity, suggesting avenues for further research into structure–activity relationships (SAR) within this class of compounds .

Example Case Study

In a study published in PMC, researchers synthesized several pyrazole-derived hydrazones, including derivatives of this compound, which exhibited significant growth inhibition against MRSA and A. baumannii. The study utilized time-kill assays to confirm the bactericidal nature of these compounds, providing insights into their potential as therapeutic agents against antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-formyl-3-phenyl-1H-pyrazol-1-yl)propanenitrile?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazole intermediates. For example, nitrile-containing pyrazoles can be synthesized via condensation of hydrazine derivatives with propionitrile precursors. A common approach includes:

Cyclocondensation : Reacting substituted hydrazines with carbonyl-containing precursors (e.g., aldehydes) under acidic or basic conditions to form the pyrazole core .

Functionalization : Introducing the propanenitrile moiety via nucleophilic substitution or alkylation reactions. Ethyl acetate/hexane (1:4) column chromatography is often used for purification .

- Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize byproducts. For instance, dichloromethane and triethylamine are effective for maintaining reaction stability at low temperatures (–20°C) .

Q. How is purification achieved for this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate nitrile-containing intermediates .

- Recrystallization : Methanol or 2-propanol are preferred solvents due to the compound’s moderate polarity .

- Purity Validation : Monitor via thin-layer chromatography (TLC) and confirm with melting-point analysis.

Q. What spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify protons and carbons in the pyrazole ring (δ 8.5–9.0 ppm for formyl protons) and nitrile group (δ ~120 ppm) .

- IR Spectroscopy : Strong absorption bands at ~2240 cm (C≡N stretch) and ~1700 cm (C=O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in bond lengths/angles. For example, SHELX programs are robust for small-molecule refinement, even with twinned data .

- Comparative Analysis : Cross-reference crystallographic data (e.g., C–C bond lengths) with DFT-optimized structures to identify outliers. Studies on similar pyrazole derivatives show mean C–C bond deviations of 0.003 Å .

- Dynamic Effects : Consider temperature-dependent crystallography (e.g., data collected at 173 K) to reduce thermal motion artifacts .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- DFT Studies : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs). The nitrile group’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic reactivity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane) to model reaction pathways for nucleophilic additions .

- Docking Studies : If bioactive, dock the compound into target proteins (e.g., enzymes) using AutoDock Vina to predict binding modes .

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Catalysis Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclocondensation steps .

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethanol/water mixtures) while maintaining reaction efficiency .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at maximum conversion .

Q. What mechanistic insights explain its potential biological activity?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., 5-(4-fluorophenyl)-pyrazole derivatives) to identify critical substituents. Bioactivity in pyrazoles often correlates with electron-withdrawing groups (e.g., –CN, –CF) enhancing target binding .

- Enzymatic Assays : Test inhibition of kinases or oxidoreductases, as pyrazole derivatives are known to interfere with FAD-dependent enzymes .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsome assays to predict pharmacokinetics .

Methodological Tables

Table 1 : Key Crystallographic Data for Pyrazole Derivatives

| Compound | Space Group | R Factor | Data-to-Parameter Ratio | Reference |

|---|---|---|---|---|

| 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile | P-1 | 0.038 | 12.5 | |

| 5-(4-Fluorophenyl)-pyrazole | P2/c | 0.037 | 13.0 |

Table 2 : Common Purification Solvents for Nitrile-Containing Pyrazoles

| Solvent System | Purity (%) | Yield (%) | Reference |

|---|---|---|---|

| Ethyl acetate/hexane (1:4) | >95 | 70–80 | |

| Methanol recrystallization | >98 | 60–70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.